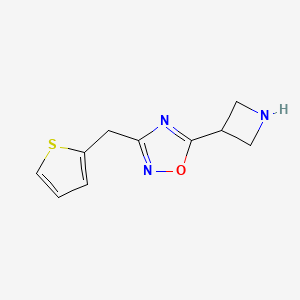

![molecular formula C74H94Br2F2O2S8Sn2 B12103303 1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione;[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12103303.png)

1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione;[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PM6 is a semiempirical quantum mechanical method used primarily for the investigation of molecular species of biochemical interest. It is designed to reproduce the properties of molecules with high accuracy, making it a valuable tool in computational chemistry . PM6 is widely used in the modeling of organic and inorganic crystalline solids, as well as in the study of noncovalent interactions .

Preparation Methods

The preparation of PM6 involves the optimization of molecular geometries and electronic properties. This is achieved through quantum chemical calculations, which provide accurate predictions for the chemical properties of molecules . The PM6 method is particularly useful for exploring new organic molecules, such as those used in organic thin film solar cells, electroluminescent materials, and molecular sensors .

Chemical Reactions Analysis

PM6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the original compound .

Scientific Research Applications

PM6 has a wide range of scientific research applications. In chemistry, it is used to model the properties of organic and inorganic molecules, as well as to study noncovalent interactions . In biology, PM6 is employed in molecular docking studies to predict the binding modes and energies of ligands to proteins . In medicine, PM6 is used to investigate the mechanisms of drug action and to design new therapeutic agents . In industry, PM6 is applied in the development of new materials, such as organic solar cells and electroluminescent materials .

Mechanism of Action

The mechanism of action of PM6 involves the calculation of molecular geometries and electronic properties using semiempirical quantum mechanical methods. PM6 provides accurate predictions for the chemical properties of molecules by optimizing their geometries and electronic structures . This allows researchers to study the interactions between molecules and to design new compounds with desired properties .

Comparison with Similar Compounds

PM6 is similar to other semiempirical quantum mechanical methods, such as MNDO, AM1, and PM3 . PM6 offers improved accuracy and reliability compared to these methods, making it a preferred choice for many researchers . Similar compounds to PM6 include PBDB-T, PBDB-TF, and PBDB-T-SF, which are also used in the development of organic solar cells . PM6 stands out due to its ability to accurately model a wide range of molecular species and its applicability to both organic and inorganic compounds .

Properties

Molecular Formula |

C74H94Br2F2O2S8Sn2 |

|---|---|

Molecular Weight |

1707.3 g/mol |

IUPAC Name |

1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione;[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |

InChI |

InChI=1S/C34H38Br2O2S4.C34H38F2S4.6CH3.2Sn/c1-5-9-11-19(7-3)17-23-27-28(24(39-23)18-20(8-4)12-10-6-2)32(38)30-29(31(27)37)33(21-13-15-25(35)40-21)42-34(30)22-14-16-26(36)41-22;1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2;;;;;;;;/h13-16,19-20H,5-12,17-18H2,1-4H3;13-14,19-22H,5-12,17-18H2,1-4H3;6*1H3;; |

InChI Key |

JBLPGWSSMCQTPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CC(CC)CCCC)F)[Sn](C)(C)C)F.CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=C(S4)Br)C5=CC=C(S5)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)

![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)

![ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12103272.png)

![(4-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl)methyl 3,5-bis(3-methylbut-2-enyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12103274.png)

![2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)

![6-Amino-3-iodo-4-methoxy-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12103281.png)

![2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester](/img/structure/B12103285.png)